(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1160264-02-7
VCID: VC2792256
InChI: InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)
SMILES: COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

CAS No.: 1160264-02-7

Cat. No.: VC2792256

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid - 1160264-02-7

Specification

CAS No. 1160264-02-7
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid
Standard InChI InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Standard InChI Key MGHAPYBRWPXHSP-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC

Introduction

Chemical Structure and Identification

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is characterized by a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol . The compound features a tetrahydroquinoline core structure with specific functional group modifications that contribute to its unique chemical identity and potential biological properties. The quinoline skeleton provides a rigid framework, while the tetrahydro ring system offers conformational flexibility that can be advantageous for biological target interactions.

The compound possesses several key structural elements that define its chemical behavior:

  • A tetrahydroquinoline core scaffold

  • Two methoxy groups at positions 6 and 7

  • A carbonyl (oxo) group at position 2

  • An acetic acid side chain at position 4

Chemical Identifiers

To facilitate precise identification and database referencing, the compound is associated with several standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Identifier TypeValue
CAS Number1160264-02-7
IUPAC Name2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid
InChIInChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)
InChI KeyMGHAPYBRWPXHSP-UHFFFAOYSA-N
SMILESCOC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC
PubChem Compound ID42647412

Physical and Chemical Properties

The physical and chemical properties of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid are largely determined by its functional groups and structural arrangement. Understanding these properties is essential for predicting its behavior in biological systems and developing synthesis strategies.

Structural Features and Reactivity

The compound exhibits several important structural features that influence its chemical behavior:

The presence of the carboxylic acid functional group (-COOH) contributes to its acidic properties, allowing it to participate in acid-base reactions and form salts with appropriate bases . This functional group also enables the formation of esters and amides, which could be valuable for creating prodrugs or chemical derivatives with modified properties.

The two methoxy groups (6,7-dimethoxy) enhance the compound's solubility in organic solvents compared to the unsubstituted quinoline derivatives . These methoxy substituents also influence the electron density distribution across the aromatic ring, potentially affecting binding interactions with biological targets.

The 2-oxo group indicates a carbonyl functionality that can participate in various chemical reactions, particularly nucleophilic additions . This reactivity can be exploited in chemical modifications to create analogs with potentially enhanced biological properties.

The tetrahydroquinoline core provides a partially saturated heterocyclic system that offers conformational flexibility while maintaining structural rigidity . This balanced combination is often advantageous for biological activity as it allows for optimal orientation when interacting with biological targets.

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